(2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
Description
The compound "(2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" is a methanone derivative featuring a 2,5-dimethylfuran moiety linked via a ketone bridge to a pyrrolidine ring substituted at the 3-position with a 4-phenyl-1,2,3-triazole group.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-10-17(14(2)25-13)19(24)22-9-8-16(11-22)23-12-18(20-21-23)15-6-4-3-5-7-15/h3-7,10,12,16H,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNWSYWVSYFLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone, identified by its CAS number 2034445-90-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 322.4 g/mol. The structure features a furan moiety linked to a triazole and a pyrrolidine ring, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 2034445-90-2 |
| Molecular Formula | C18H18N4O2 |
| Molecular Weight | 322.4 g/mol |
Biological Activity Overview
Research indicates that compounds containing furan and triazole moieties exhibit a variety of biological activities, including:
-
Anticancer Activity :
- Triazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that similar triazole-containing compounds can act as effective inhibitors of tumor growth by interfering with cellular signaling pathways related to cancer progression .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Anticancer Activity
A study published in MDPI demonstrated that triazole derivatives exhibit significant anticancer effects by inhibiting NF-kB signaling pathways. These findings suggest that this compound could potentially be developed as an anticancer agent .
Antimicrobial Activity
Research focusing on furan derivatives indicated promising results in combating bacterial infections. For example, compounds similar to the target compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanisms involved may include disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Potential
In vitro studies have shown that certain triazole-containing compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound might also exert anti-inflammatory effects through similar mechanisms .
Scientific Research Applications
(2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that has potential applications in several fields, including medicinal chemistry and materials science. The presence of furan and triazole rings, known for their diverse biological activities, makes it a candidate for pharmaceutical research. However, it is important to note that, as of now, no published research confirms these possibilities, and empirical testing through bioassays is required to determine its efficacy against various biological targets.
Here are the potential applications of the compound:
- Medicinal Chemistry and Pharmacology The presence of both furan and triazole rings suggests potential applications in these fields.
- ** modification to enhance biological activity** These reactions can be utilized in synthetic pathways.
- Interaction studies Interaction studies are essential for understanding the pharmacodynamics of This compound . These studies are crucial for advancing the compound from laboratory research to potential clinical applications.
- Materials Science The functional groups present in the molecule suggest its potential use in materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic substituents and their positions. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Methanone Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features | Reference |
|---|---|---|---|---|---|
| Target Compound | 2,5-Dimethylfuran-3-yl; 3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl | C₂₁H₂₂N₄O₂ | 362.43 | Combines furan (electron-rich), triazole (π-π stacking), and pyrrolidine (conformational flexibility). | N/A |
| 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) | Pyrazole; thiophene with cyano and amino groups | C₉H₈N₄O₂S | 252.25 | Thiophene and pyrazole enhance electronic diversity; cyano group may improve solubility. | |
| 2,5-Dimethyl-4-(pyrrolidin-1-yl)-2,3-dihydrofuran-3-one | Dihydrofuranone; pyrrolidine | C₁₁H₁₇NO₂ | 195.26 | Pyrrolidine introduces basicity; dihydrofuranone may influence metabolic stability. | |
| Methanone,[4,5-dihydro-5-(3-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl | Pyridine; pyrazole with methoxyphenyl | C₁₆H₁₅N₃O₂ | 281.31 | Pyridine and methoxyphenyl enhance lipophilicity; potential for CNS activity. | |
| 4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone | Triazole with difluorophenyl; pyrrolidine | C₁₃H₁₂F₂N₄O | 294.26 | Fluorine atoms improve bioavailability; triazole aids in target binding. |
Key Findings
Electronic and Steric Effects: The target compound’s 2,5-dimethylfuran group provides electron-rich aromaticity, contrasting with thiophene (7a) or pyridine () analogs, which may exhibit distinct electronic profiles.
Conformational Flexibility: The pyrrolidine ring in the target compound allows for greater conformational flexibility than rigid analogs like dihydrofuranone (), which could influence pharmacokinetic properties.
Lipophilicity and Solubility: The absence of polar groups (e.g., amino or cyano in 7a) in the target compound suggests lower aqueous solubility compared to 7a but higher lipophilicity, which may enhance membrane permeability.
Synthetic Accessibility :
- The target compound’s synthesis likely follows protocols similar to , involving ketone bridges formed via nucleophilic acyl substitution, though specific conditions (e.g., solvents, catalysts) may vary.
Methodological Considerations
Structural elucidation of such compounds typically employs X-ray crystallography (using programs like SHELXL) and visualization tools such as WinGX/ORTEP. For example, the triazole and pyrrolidine moieties in the target compound would require precise refinement of anisotropic displacement parameters to confirm stereochemistry.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the methanone core in this compound?
- Methodological Answer : The methanone core can be synthesized via nucleophilic acyl substitution or coupling reactions. For example, reacting a substituted furan carbonyl chloride with a functionalized pyrrolidine-triazole intermediate under reflux conditions in dimethylformamide (DMF) with triethylamine as a base (similar to methods in ). Optimization of reaction time (2–4 hours) and temperature (75–80°C) is critical to avoid side products. Purification via column chromatography using ethyl acetate/hexane gradients is recommended .
Q. Which spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY for furan, triazole, and pyrrolidine moieties.
- X-ray crystallography : Resolve stereochemistry and confirm bond angles (e.g., torsion angles for the triazole-pyrrolidine linkage, as in –7).
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected error < 2 ppm) .
Q. What in vitro models are suitable for initial bioactivity screening?
- Methodological Answer : Prioritize enzymatic assays targeting kinases or G protein-coupled receptors (GPCRs) due to the triazole and pyrrolidine motifs’ prevalence in such inhibitors (). Use fluorescence polarization assays for kinase inhibition (IC50 determination) or calcium flux assays for GPCR activity. Include positive controls like staurosporine (kinase) or histamine (GPCR) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the triazole and pyrrolidine moieties?
- Methodological Answer :
- Triazole modifications : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups at the phenyl ring () and compare inhibition potency.
- Pyrrolidine substitutions : Introduce methyl or spirocyclic groups to alter conformational flexibility (e.g., ’s dichloropyridinyl analog).
- Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent pH (7.4), temperature (37°C), and solvent (≤1% DMSO, per ’s SDS guidelines).
- Orthogonal validation : Confirm hits using surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
Q. What strategies address poor solubility in pharmacological assays?
- Methodological Answer :
- Co-solvents : Use cyclodextrin complexes or PEG-400 to enhance aqueous solubility ( ).
- Prodrug design : Introduce phosphate or acetate esters at the furan methyl group for hydrolysis in vivo .
Q. How can computational methods predict target interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of kinases (e.g., PDB: 1ATP) or serotonin receptors. Validate with molecular dynamics simulations (NAMD) to assess binding stability over 100 ns trajectories .
Structural and Mechanistic Questions
Q. How is the stereochemistry of the pyrrolidine ring confirmed?
- Methodological Answer : Use X-ray crystallography (as in –7) to resolve absolute configuration. For enantiomeric mixtures, employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) and hexane/isopropanol eluents .
Q. What are the key torsion angles influencing conformational stability?
- Methodological Answer : Analyze X-ray data (e.g., ’s C18–C19–C20–F3 angle of -178.2°) to identify steric clashes or π-π interactions. Compare with DFT-optimized geometries (B3LYP/6-31G*) for gas-phase vs. crystal packing effects .
Data Presentation
Table 1 : Key Spectroscopic Data from Analogous Compounds
| Parameter | Value (Example) | Source |
|---|---|---|
| X-ray bond angle (C–N–C) | 112.3° (pyrrolidine-triazole) | |
| 1H NMR (furan CH3) | δ 2.31 ppm (s, 6H) | |
| HRMS (M+H) | Calculated: 378.1812; Found: 378.1809 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
